molecular formula C17H18BrClN2 B3440928 1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine

1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine

Cat. No.: B3440928
M. Wt: 365.7 g/mol
InChI Key: IXLJVPPLZKRCNT-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of both bromine and chlorine atoms attached to phenyl rings, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the Mannich reaction, where piperazine is reacted with formaldehyde and a substituted benzene . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and the reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets in the body. The presence of the piperazine ring allows it to interact with various receptors and enzymes, modulating their activity. The bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets . The exact pathways involved may vary depending on the specific application and the biological system being studied.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLJVPPLZKRCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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